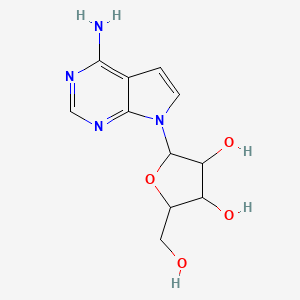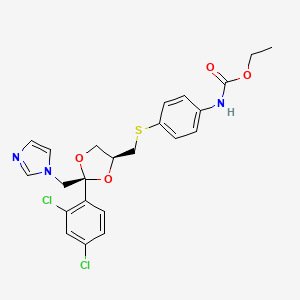![molecular formula C36H40N4O5 B1682095 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride CAS No. 157066-76-7](/img/structure/B1682095.png)
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Vue d'ensemble
Description
The compound “5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride” is a complex organic molecule. It has a molecular formula of C36H39N3O6 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C36H39N3O6. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups, including a nitrophenyl group, a diphenylpiperidinyl group, and a carbonyl group .Applications De Recherche Scientifique
Pharmacological Activity and Stereoisomers
A significant aspect of the research on this compound relates to its pharmacological activity, particularly as a calcium antagonist. Muto et al. (1988) explored the synthesis and pharmacological activity of various stereoisomers of a closely related compound, which displayed strong hypotensive effects. The study highlighted the variance in antihypertensive activities between different isomers, with specific isomers showing significantly stronger effects than others (Muto, Kuroda, Kawato, Karasawa, Kubo, Nakamizo, 1988).
Metabolism and Synthesis
The synthesis and expected metabolites of a related benidipine hydrochloride, a calcium antagonist, were investigated by Muto et al. (1988). This study was crucial in understanding the metabolic pathways and potential derivatives of the compound in vivo, particularly in rats and dogs (Muto, Kuroda, Kawato, Nishikawa, Nakamizo, 1988).
Calcium Channel Antagonist Properties
Another significant area of research focuses on the calcium channel antagonist properties of such compounds. Ashimori et al. (1991) synthesized optically active derivatives and investigated their pharmacological effects, including antihypertensive effects and inhibition of calcium channels. Their research elucidated the active form of these compounds and contributed to understanding their function as calcium antagonists (Ashimori, Uchida, Ohtaki, Tanaka, Ohe, Fukaya, Watanabe, Kagitani, Yokoyama, 1991).
Vasodilatory Properties
The vasodilator profile of related dihydropyridine derivatives has also been studied. Takenaka et al. (1976) examined a new derivative, YC-93, and its effectiveness as a vasodilator in various vascular beds, including cerebral and coronary. This research provided insights into the compound's selective vasodilatory effects and potential clinical applications (Takenaka, Usuda, Nomura, Maeno, Sado, 1976).
Physico-Chemical Properties and Stability
Research into the physico-chemical properties and stability of these compounds is crucial for their development and use in pharmacological contexts. Suzuki et al. (1988) conducted a comprehensive study on the properties of benidipine hydrochloride, a closely related compound, assessing aspects such as melting point, spectra, solubility, and stability under various conditions (Suzuki, Ono, Ueno, Takemoto, Nakamizo, 1988).
Pharmacokinetic Study
Understanding the pharmacokinetics of these compounds is essential for their effective use. Kobayashi et al. (1988) performed a pharmacokinetic study on benidipine hydrochloride in rats and dogs, revealing insights into its absorption, distribution, and elimination, which are crucial for determining the dosage and administration methods (Kobayashi, Kobayashi, Inoue, Oka, Nakamizo, 1988).
Propriétés
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



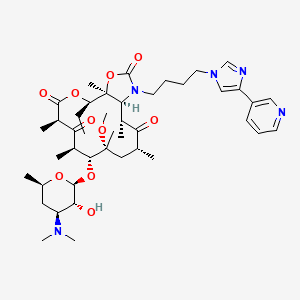


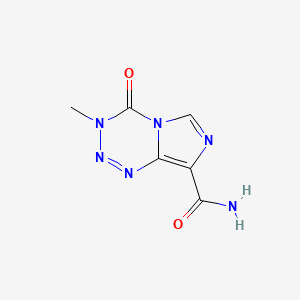
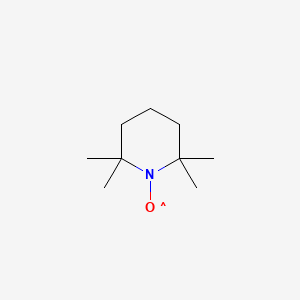
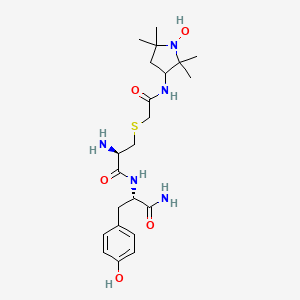
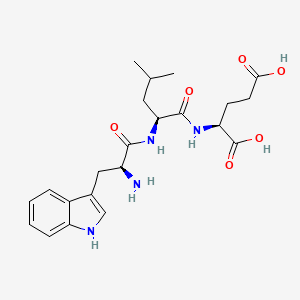
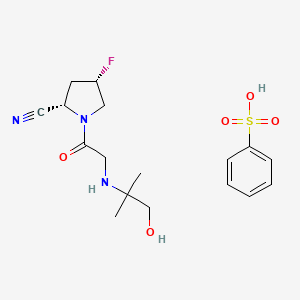
![2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol](/img/structure/B1682026.png)
![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)
